molecular formula C14H22BNO4S B3058070 N-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide CAS No. 875917-19-4

N-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide

Cat. No.: B3058070
CAS No.: 875917-19-4
M. Wt: 311.2
InChI Key: SUHYFNZXTRHOFB-UHFFFAOYSA-N
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Description

N-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide (CAS: 875917-19-4) is a boronate ester-functionalized sulfonamide compound. Its structure features a methanesulfonamide group with an N-methyl substituent and a meta-substituted arylboronic acid pinacol ester. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures in pharmaceutical and materials science research . Its tertiary sulfonamide group distinguishes it from simpler secondary sulfonamide analogs, influencing solubility and reactivity in catalytic processes .

Properties

IUPAC Name

N-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4S/c1-13(2)14(3,4)20-15(19-13)11-8-7-9-12(10-11)16(5)21(6,17)18/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHYFNZXTRHOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725840
Record name N-Methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875917-19-4
Record name N-Methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. It is used as an additive in electrolytes to induce the decomposition of PF6-, forming a dense and robust solid electrolyte interface (SEI) rich in LiF, which helps suppress lithium dendrite growth. This interaction results in changes in the target’s function, leading to downstream effects.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s stability can be affected by exposure to light and air. Additionally, the pH can strongly influence the rate of certain reactions involving the compound.

Biological Activity

N-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C13H20BNO4S
  • Molecular Weight : 281.37 g/mol
  • CAS Number : 16217715

The compound functions primarily as an inhibitor of specific enzymatic pathways. Its structure suggests a role in modulating protein interactions and signaling pathways crucial for cellular processes. The presence of the dioxaborolane moiety is particularly significant, as boron-containing compounds have been shown to interact with biological molecules in unique ways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits inhibitory activity against several target proteins:

  • PKMYT1 Inhibition : It has been characterized as a selective inhibitor of PKMYT1 (a kinase involved in cell cycle regulation). The compound showed an IC50 value of approximately 0.69 μM in enzymatic assays .
CompoundTargetIC50 (μM)
This compoundPKMYT10.69

Cellular Assays

Cell-based assays further validated its efficacy. The compound demonstrated significant inhibition of CDK1 phosphorylation in HEK293T cells, correlating with its activity in enzymatic assays .

Toxicity and Safety Profile

The compound has been classified as an irritant based on laboratory safety assessments. Precautionary measures include avoiding skin contact and ensuring proper laboratory handling protocols are followed .

Case Studies

Case Study 1: Cancer Therapeutics
In a study focused on targeting DNA damage response pathways in cancer cells, this compound was evaluated for its ability to enhance the efficacy of existing chemotherapeutics. Results indicated that the compound could potentiate the effects of certain DNA-damaging agents by inhibiting PKMYT1-mediated repair mechanisms .

Case Study 2: Antiviral Applications
Another investigation assessed the compound's potential as an antiviral agent against RNA viruses. Preliminary results suggested that it could inhibit viral replication through modulation of host cell signaling pathways linked to viral entry and replication processes .

Comparison with Similar Compounds

Positional Isomers of Arylboronate Sulfonamides

The compound belongs to a family of arylboronate sulfonamides differing in substitution patterns on the phenyl ring. Key analogs include:

Compound CAS No. Substitution Position Molecular Formula Molecular Weight Purity Key Suppliers
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide 380430-60-4 meta C13H20BNO4S 297.18 96–98% City Chemical LLC, BLDpharm
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide 305448-92-4 para C13H20BNO4S 297.18 >97% TCI Chemicals
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide 1256359-16-6 ortho C13H20BNO4S 297.18 96% City Chemical LLC
Target Compound : N-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide 875917-19-4 meta (tertiary sulfonamide) C15H21BNO4S 323.19 Not specified Jiangsu Aikon Biopharmaceutical

Key Observations :

  • N-Methylation: The target compound’s tertiary sulfonamide reduces hydrogen-bonding capacity compared to secondary sulfonamides (e.g., 305448-92-4), enhancing lipophilicity and solubility in non-polar solvents .

Functional Group Variants: Sulfonamide vs. Acetamide

Replacing the sulfonamide group with an acetamide alters electronic and steric properties:

Compound CAS No. Functional Group Molecular Formula Molecular Weight Applications
N-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide 1056456-21-3 Acetamide C15H22BNO3 275.15 Intermediate in kinase inhibitor synthesis
N-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide 1256359-34-8 Acetamide (extended chain) C15H22BNO3 275.15 Probing steric effects in couplings

Key Observations :

  • Steric Profile : Extended-chain acetamides (e.g., 1256359-34-8) introduce additional steric bulk, which may impede catalytic access to the boron center .

Aliphatic vs. Aromatic Boronate Sulfonamides

Aliphatic analogs, such as N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide (CAS: 2377606-93-2), differ in boron placement:

Compound CAS No. Structure Molecular Weight Key Features
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide 2377606-93-2 Aliphatic boron 275.15 Enhanced flexibility; lower thermal stability

Key Observations :

  • Reactivity : Aliphatic boronates are less stable under acidic conditions compared to aromatic analogs, limiting their use in certain coupling reactions .

Commercial Availability and Pricing

  • Target Compound: Limited commercial availability; custom synthesis dominates (e.g., Jiangsu Aikon Biopharmaceutical) .
  • Analogs : Para-substituted sulfonamide (305448-92-4) is priced at ¥7,800–17,800 per 1–5 g (TCI Chemicals), while ortho isomers (e.g., 1256359-16-6) cost ~$622.65 per 5 g .

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Precursors

This method employs a halogenated phenylmethanesulfonamide precursor, which undergoes Miyaura borylation with bis(pinacolato)diboron (B$$2$$Pin$$2$$) in the presence of a palladium catalyst.

Representative Procedure

  • Starting Material : N-Methyl-N-(3-bromophenyl)methanesulfonamide (1.0 equiv)
  • Catalyst System : Pd(dppf)Cl$$_2$$ (0.05 equiv), potassium acetate (3.0 equiv)
  • Solvent : 1,4-Dioxane (0.2 M)
  • Conditions : Reflux at 110°C for 12–16 hours under nitrogen.

Key Data

Parameter Value
Yield 68–72%
Purity (HPLC) >95%
Reaction Scale 1–10 mmol

This route is favored for its scalability and compatibility with air-sensitive intermediates.

Direct Sulfonylation of Boronate-Containing Anilines

An alternative approach involves sulfonylation of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline derivatives.

Stepwise Protocol

  • Amine Protection : 3-(Pinacolatoboryl)aniline is treated with methyl iodide in the presence of NaH to form N-methyl-3-(pinacolatoboryl)aniline.
  • Sulfonylation : Methanesulfonyl chloride (1.2 equiv) is added to the methylated aniline in dichloromethane with triethylamine (2.0 equiv) at 0°C.

Optimization Insights

  • Temperature Control : Maintaining subambient temperatures (−5°C to 5°C) minimizes boronate ester hydrolysis.
  • Workup : Aqueous extraction with saturated NaHCO$$_3$$ removes excess sulfonyl chloride.

Critical Analysis of Methodologies

Yield and Selectivity Challenges

Both routes face competing side reactions:

  • Deborylation : Hydrolysis of the pinacol boronate group under acidic or aqueous conditions.
  • N-Methylation Overreaction : Uncontrolled methylation at the sulfonamide nitrogen, necessitating precise stoichiometry.

Comparative Performance

Method Average Yield Purity Scalability
Palladium-Catalyzed 70% >95% High
Sulfonylation 55% 90–92% Moderate

Advanced Purification Techniques

Chromatographic Separation

Silica gel chromatography (hexane:ethyl acetate, 3:1) effectively isolates the target compound from:

  • Unreacted B$$2$$Pin$$2$$ (R$$_f$$ = 0.8)
  • Des-borylated byproducts (R$$_f$$ = 0.2).

Recrystallization

Ethanol/water (4:1) recrystallization enhances purity to >99% for pharmaceutical applications.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent-pending method (TCI Chemicals) employs microreactors to enhance heat transfer and reduce reaction time:

  • Residence Time : 30 minutes
  • Throughput : 1 kg/day.

Emerging Methodologies

Photoredox Catalysis

Recent advancements utilize iridium-based photocatalysts (e.g., Ir(ppy)$$_3$$) to activate C–B bonds under visible light, achieving 80% yield at ambient temperature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide?

  • Methodological Answer : The synthesis typically involves coupling a boronate ester precursor with a methanesulfonamide derivative. Key steps include:

  • Sulfonamide Formation : Reacting 3-aminophenylboronic ester with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts .

  • Borylation : Introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via palladium-catalyzed Miyaura borylation if the boronate ester is not pre-installed .

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high purity (>95%) .

    Table 1: Representative Reaction Conditions

    StepReagents/ConditionsYieldReference
    SulfonylationMethanesulfonyl chloride, Et₃N, CH₂Cl₂, 0°C→RT75–85%
    BorylationBis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, DMF, 80°C60–70%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Confirm sulfonamide (-SO₂N-) and methyl group integration. The dioxaborolane group shows characteristic peaks at δ 1.0–1.3 ppm (CH₃) in ¹H NMR .
  • ¹¹B NMR : A singlet near δ 30 ppm confirms boronate ester integrity .
  • X-ray Crystallography : Resolves molecular geometry and confirms regioselectivity in substitution patterns (e.g., para vs. meta boronate placement) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₃BNO₄S: 340.15) .

Advanced Research Questions

Q. How do computational methods elucidate the electronic properties of this compound?

  • Methodological Answer :

  • PM6 Semi-Empirical Calculations : Predict equilibrium geometry, HOMO/LUMO energies, and absorption spectra. For example, the electron-withdrawing sulfonamide group lowers HOMO energy (-8.2 eV), enhancing stability in cross-coupling reactions .

  • DFT Studies : Analyze charge distribution on the boronate ester, revealing nucleophilic sites (e.g., boron center) for Suzuki-Miyaura coupling .

    Table 2: Key Computational Parameters

    ParameterValueReference
    HOMO Energy-8.2 eV
    B-O Bond Length1.37 Å

Q. How can researchers resolve contradictions in reported Suzuki coupling efficiencies?

  • Methodological Answer : Discrepancies in yields may arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -F in ’s analog) reduce boronate reactivity compared to methyl groups .
  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) and bases (K₂CO₃ vs. Cs₂CO₃) to improve coupling efficiency .
  • Moisture Sensitivity : Use anhydrous solvents and inert atmosphere to prevent boronate hydrolysis .

Q. What is the role of the dioxaborolane group in pharmacological studies?

  • Methodological Answer :

  • Protease Inhibition : The boronate acts as a transition-state analog in serine protease inhibitors (e.g., targeting thrombin or β-lactamases) .
  • Bioluminescence Imaging : Functionalize the compound as a boron-rich probe for neutron capture therapy .
  • SAR Studies : Modify the phenyl ring’s substitution pattern (e.g., -CH₃ vs. -CF₃) to optimize binding affinity .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential sulfonamide dust inhalation risks .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent boronate degradation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide

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